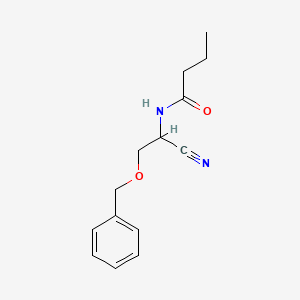![molecular formula C30H33O3PSi B14916714 Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is an organosilicon compound that features both phosphine and silane functionalities. This compound is notable for its unique combination of properties, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane can be synthesized through the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The silane group can also interact with surfaces, making it useful in surface modification applications .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl(2-(triethoxysilyl)naphthalen-1-yl)phosphane
Uniqueness
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its biphenyl backbone, which provides additional rigidity and electronic properties compared to its analogs. This structural feature enhances its performance in specific applications, such as catalysis and material science .
Properties
Molecular Formula |
C30H33O3PSi |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
diphenyl-[2-(2-triethoxysilylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H33O3PSi/c1-4-31-35(32-5-2,33-6-3)30-24-16-14-22-28(30)27-21-13-15-23-29(27)34(25-17-9-7-10-18-25)26-19-11-8-12-20-26/h7-24H,4-6H2,1-3H3 |
InChI Key |
ZCIKUOCQQGPFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


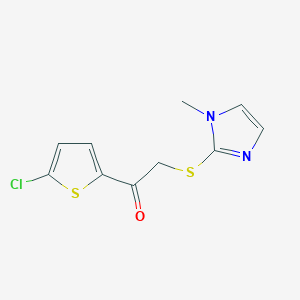

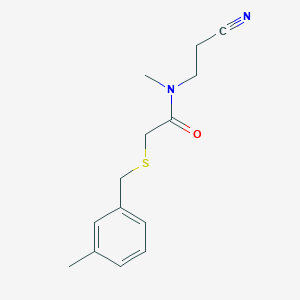

![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
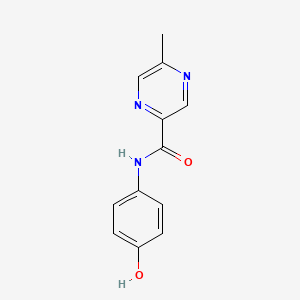
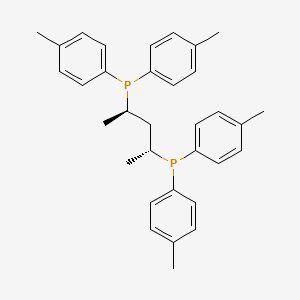
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)


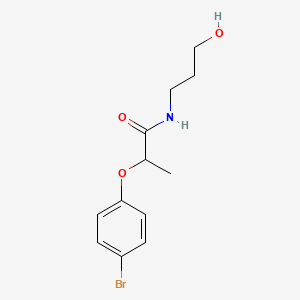
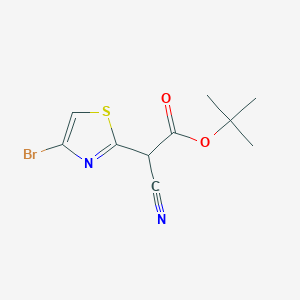
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
